Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C16H46N4O6P2 and a molecular weight of 452.50 g/mol . This compound is known for its unique structure, which includes a tetradecyl chain and diphosphonate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphonate and amine derivatives, which have different chemical and physical properties compared to the parent compound .
Scientific Research Applications
Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a biomimetic compound.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, affecting their function and activity. The diphosphonate groups play a crucial role in these interactions, facilitating the binding and modulation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Triammonium hydrogen ((octadecylimino)bis(methylene))diphosphonate
- Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate)
Uniqueness
Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate is unique due to its specific tetradecyl chain length, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may
Properties
CAS No. |
94202-01-4 |
---|---|
Molecular Formula |
C16H46N4O6P2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
triazanium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C16H37NO6P2.3H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);3*1H3 |
InChI Key |
MJUYFNHMZWLUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.